4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C18H13ClN4O7S2 and its molecular weight is 496.89. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthase
One of the scientific research applications of compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is the inhibition of nitric oxide synthase. Pyrazoline and thiadiazoline derivatives have been studied for their inhibitory activities against different isoforms of nitric oxide synthase (Arias et al., 2018)(Arias et al., 2018).
Fungicidal Activity
Compounds with structures related to the mentioned chemical have been evaluated for fungicidal activity. For instance, thiadiazoles have shown effectiveness against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000)(Chen, Li, & Han, 2000).
Molecular Structural Analysis
Studies on similar molecules have focused on understanding molecular structures through hydrogen-bonded chains and sheets. This type of research provides insights into the molecular configuration and potential interactions of these compounds (Portilla et al., 2007)(Portilla et al., 2007).
Ring-Forming Cascade in Medicinal Chemistry
Another research application involves exploring the ring-forming cascade processes to create novel classes of compounds. These processes have implications in medicinal chemistry, particularly in designing inhibitors for enzymes like carbonic anhydrases (Sapegin et al., 2018)(Sapegin et al., 2018).
Synthesis of Energetic Materials
Derivatives of thiadiazoles and similar compounds have been explored for synthesizing high-energy-density materials (HEDMs). The incorporation of nitro groups in these compounds enhances their potential in energetic material applications (Luo et al., 2022)(Luo et al., 2022).
Antimicrobial and Antibacterial Agents
Several studies have synthesized and evaluated the antimicrobial and antibacterial properties of thiadiazole derivatives. These compounds have shown effectiveness against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents (Akbari, Savaliya, & Patel, 2014; Palkar et al., 2017)(Akbari, Savaliya, & Patel, 2014)(Palkar et al., 2017).
Anti-Cancer Activity
Some benzothiazole derivatives, which are structurally related to the chemical , have been synthesized and tested for their potential as antitumor agents. These studies focus on identifying compounds with selective cytotoxicity against cancer cell lines (Yoshida et al., 2005)(Yoshida et al., 2005).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(23(27)28)3-4-12(11)19/h3-7H,2,8H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFNYYDJWORIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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